3-Bromo-4-(methylthio)benzaldehyde
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Overview
Description
“3-Bromo-4-(methylthio)benzaldehyde” is a chemical compound. It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .
Synthesis Analysis
The synthesis of “this compound” can be achieved through several steps. One method involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another method involves a two-step, one-pot reduction/cross-coupling procedure .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H7BrOS . The molecular weight of this compound is 215.044 .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Scientific Research Applications
Synthesis and Chemical Reactions
Improving Synthetic Processes : "3-Bromo-4-(methylthio)benzaldehyde" is utilized in improving synthetic processes of related compounds. For instance, a study by Feng (2002) discusses the synthesis of 3,4,5-trimethoxy benzaldehyde, which involves a series of reactions starting from a related compound, demonstrating the role of such compounds in complex synthetic pathways (Yangyu Feng, 2002).
Formation of Complex Organic Molecules : Research by Ruzié et al. (2013) demonstrates the synthesis of dibromo- and didodecyl[1]benzothieno[3,2-b][1]benzothiophenes, starting from the synthesis of bromo-2-(methylthio)benzaldehydes, leading to various functionalization and coupling reactions (C. Ruzié et al., 2013).
Selective Ortho-Bromination : In a study by Dubost et al. (2011), substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a sequence that included selective palladium-catalyzed ortho-bromination. This study highlights the application in fine-tuning chemical structures for specific purposes (E. Dubost et al., 2011).
Thiolester Formation in Model Systems : Kageyama and Murata (2005) explored the oxidative formation of thiolesters in a model system of the pyruvate dehydrogenase complex, utilizing benzaldehydes and showcasing the role of similar compounds in mimicking complex biological processes (Y. Kageyama & S. Murata, 2005).
Kinetic Studies in Condensation Reactions : A study by White and Leeper (2001) on the kinetics of the thiazolium ion-catalyzed benzoin condensation used benzaldehyde and a thiazolium bromide derivative. This work contributes to understanding the kinetic aspects of important chemical reactions (M. White & F. Leeper, 2001).
Use in Synthesis of Functionalized Compounds : Capperucci et al. (2009) discuss the use of bromo(phenylthio)methyltrimethylsilane with o-hydroxy benzaldehyde, leading to the synthesis of functionalized benzothiophenes and benzofurans, showcasing the role of similar compounds in synthesizing complex organic molecules (A. Capperucci et al., 2009).
Synthesis of Specific Organic Molecules : Research by Banerjee et al. (2013) outlines a method for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol starting from a related benzaldehyde compound, illustrating the compound's role in creating specific organic molecules (A. K. Banerjee et al., 2013).
In Organochromium Chemistry : Lübbers and Schäfer (1992) explored the use of Δ6,7-unsaturated α-bromo esters with chromium(II) acetate, involving benzaldehyde in the process. This study contributes to the understanding of organochromium chemistry (T. Lübbers & H. Schäfer, 1992).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZQTCSPIPGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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